3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a dichlorobenzyl sulfanyl group, a thiophene ring, and a tetrahydroisoquinoline core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzyl chloride with thiophen-2-ylamine to form an intermediate, which is then reacted with tetrahydroisoquinoline derivatives under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, ethanol, triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or tissues being studied .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both a dichlorobenzyl sulfanyl group and a thiophene ring in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C21H16Cl2N2S2 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-1-thiophen-2-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C21H16Cl2N2S2/c22-14-8-7-13(18(23)10-14)12-27-21-17(11-24)15-4-1-2-5-16(15)20(25-21)19-6-3-9-26-19/h3,6-10H,1-2,4-5,12H2 |
InChI Key |
CFKOHUUDIHXGIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC=CS3)SCC4=C(C=C(C=C4)Cl)Cl)C#N |
Origin of Product |
United States |
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